Tylosin 3-Acetate
Overview
Description
Synthesis Analysis
Tylosin 3-Acetate's synthesis involves bioconversion processes, utilizing microbial action to modify the parent compound, Tylosin. A study detailed the bioconversion of Tylosin to Tylvalosin, a related compound, by Streptomyces thermotolerans, highlighting the complex bioengineering processes involved in deriving similar macrolide antibiotics (Wu et al., 2017). Although this study focuses on Tylvalosin, it provides insight into the methodologies that could be adapted for Tylosin 3-Acetate synthesis, emphasizing the role of microbial synthesis in macrolide derivatives.
Molecular Structure Analysis
The molecular structure of macrolide antibiotics like Tylosin 3-Acetate is critical for their function. Studies involving related compounds, such as the structural analysis of 3-acetyl-4‑hydroxy‑2-oxo-2H-chromen-7-yl acetate, provide methods for examining molecular structures using spectroscopic and quantum chemical analyses (Milanović et al., 2021). These methodologies can be applied to understand the detailed structural features of Tylosin 3-Acetate, including bond lengths, angles, and electronic properties.
Chemical Reactions and Properties
The chemical reactions and properties of Tylosin 3-Acetate involve interactions with the ribosomal tunnel, as demonstrated in studies examining the binding and inhibitory mechanisms of macrolide antibiotics (Makarov et al., 2017). These interactions are crucial for the antibiotic's mechanism of action, affecting protein biosynthesis by binding to the ribosomal RNA within the bacterial cell.
Physical Properties Analysis
The physical properties, such as solubility and stability, play a significant role in the effectiveness and application of macrolide antibiotics. Research on the solubility of Tylosin derivatives in various solvents provides insight into the physicochemical characteristics that influence the use and formulation of these compounds (Shen et al., 2015).
Chemical Properties Analysis
The chemical properties of Tylosin 3-Acetate, including its reactivity and interaction with other molecules, are essential for its antibiotic function. Studies on the sorption of Tylosin and its derivatives offer insights into how these compounds interact with environmental components, influencing their bioavailability and degradation (Stromer et al., 2018).
Scientific Research Applications
Quantitation in Swine Tissues
Tylosin is used for treating infections in swine, and its residues can be found in edible tissues. A study developed a method for determining Tylosin A residues in swine tissues, using liquid chromatography combined with mass spectrometry (Cherlet et al., 2002).
Effect on Anaerobic Digestion
Tylosin and chlortetracycline can affect anaerobic digestion in swine manure. Tylosin had limited effects on manure degradation but influenced the abundance of certain methanogens (Stone et al., 2009).
Stability in Manure
The stability of Tylosin A, a major component of Tylosin, was studied in manure-containing incubation media. This study developed an HPLC method for determining Tylosin A in the presence of other Tylosin residues (Loke et al., 2000).
Antimicrobial and Antimycoplasmal Activity
Acyl derivatives of Tylosin, including 3-Acetyl-4''-Isovaleryltylosin, have shown enhanced antibacterial and antimycoplasmal activity against some macrolide-resistant strains (Okamoto et al., 1980).
Toxicity in Algae
Tylosin's toxicity was examined in the alga Raphidocelis subcapitata, revealing impacts on photosynthesis and DNA replication-coupled repair (Li et al., 2021).
Impact on Estuarine Phytoplankton
Tylosin's effects on estuarine phytoplankton communities showed that smaller phytoplankton are more sensitive to Tylosin exposure, indicating potential ecological impacts (Kline & Pinckney, 2016).
Safety And Hazards
Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H79NO18/c1-14-34-32(23-60-47-44(59-13)43(58-12)39(54)27(5)62-47)19-24(2)15-16-33(52)25(3)20-31(17-18-50)41(26(4)35(64-30(8)51)21-36(53)65-34)67-46-40(55)38(49(10)11)42(28(6)63-46)66-37-22-48(9,57)45(56)29(7)61-37/h15-16,18-19,25-29,31-32,34-35,37-47,54-57H,14,17,20-23H2,1-13H3/b16-15+,24-19+/t25-,26+,27-,28-,29+,31+,32?,34-,35-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJMWODQOMKONK-AXZSYZCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H79NO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858550 | |
Record name | Tylosin 3-Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
958.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tylosin 3-Acetate | |
CAS RN |
63409-10-9 | |
Record name | Tylosin 3-Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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